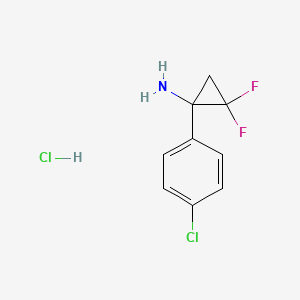
(3R)-3-ethenylpyrrolidinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-ethenylpyrrolidinehydrochloride is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles This compound is characterized by the presence of an ethenyl group attached to the third carbon of the pyrrolidine ring and is commonly found in its hydrochloride salt form
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-ethenylpyrrolidinehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.
Introduction of the Ethenyl Group: The ethenyl group is introduced via a substitution reaction, where a suitable leaving group on the pyrrolidine ring is replaced by an ethenyl group.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Utilizing batch or continuous flow reactors to achieve the cyclization of precursors efficiently.
Optimized Substitution Reactions: Employing catalysts and optimized reaction conditions to ensure high yield and purity of the ethenyl-substituted pyrrolidine.
Purification and Salt Formation: Using crystallization or other purification techniques to isolate the desired product, followed by conversion to the hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-ethenylpyrrolidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted pyrrolidines.
Substitution: Formation of various N-substituted pyrrolidines.
Aplicaciones Científicas De Investigación
(3R)-3-ethenylpyrrolidinehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R)-3-ethenylpyrrolidinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group may participate in binding interactions, while the pyrrolidine ring can influence the overall conformation and activity of the compound. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-ethenylpyrrolidinehydrochloride: The enantiomer of (3R)-3-ethenylpyrrolidinehydrochloride, differing in the spatial arrangement of the ethenyl group.
(3R)-3-ethylpyrrolidinehydrochloride: Similar structure but with an ethyl group instead of an ethenyl group.
(3R)-3-propylpyrrolidinehydrochloride: Similar structure but with a propyl group instead of an ethenyl group.
Uniqueness
This compound is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The specific configuration (3R) also contributes to its unique properties and interactions in various applications.
Propiedades
Fórmula molecular |
C6H12ClN |
|---|---|
Peso molecular |
133.62 g/mol |
Nombre IUPAC |
(3R)-3-ethenylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6-3-4-7-5-6;/h2,6-7H,1,3-5H2;1H/t6-;/m0./s1 |
Clave InChI |
AEDUVXGOGRMQCK-RGMNGODLSA-N |
SMILES isomérico |
C=C[C@H]1CCNC1.Cl |
SMILES canónico |
C=CC1CCNC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B15318071.png)

![1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine](/img/structure/B15318080.png)

![rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea,cis](/img/structure/B15318113.png)



![4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoicacid](/img/structure/B15318151.png)


